(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488015
InChI: InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1
SMILES:
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol

(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

CAS No.:

Cat. No.: VC17488015

Molecular Formula: C10H11F4NO

Molecular Weight: 237.19 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL -

Specification

Molecular Formula C10H11F4NO
Molecular Weight 237.19 g/mol
IUPAC Name (1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol
Standard InChI InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1
Standard InChI Key CFIHNRLLYRAXQL-CDUCUWFYSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O
Canonical SMILES CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol, reflects its chiral centers at positions 1 (R-configuration) and 2 (S-configuration). The aromatic ring features a fluorine atom at the 2-position and a trifluoromethyl (-CF3_3) group at the 3-position, creating a sterically hindered and electron-deficient environment. The amino alcohol backbone contributes to hydrogen-bonding capabilities, critical for interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H11F4NO\text{C}_{10}\text{H}_{11}\text{F}_{4}\text{NO}
Molecular Weight237.19 g/mol
IUPAC Name(1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol
Stereochemistry1R,2S
Canonical SMILESCC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O

The stereochemistry is crucial for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Electronic and Steric Effects

The -CF3_3 group’s strong electron-withdrawing nature polarizes the aromatic ring, enhancing binding affinity to hydrophobic pockets in enzymes or receptors. Fluorine’s small atomic radius minimizes steric clashes while improving metabolic stability, a common strategy in fluorinated drug design.

Synthesis and Optimization

Multi-Step Organic Synthesis

Industrial production involves sequential reactions to introduce functional groups while preserving stereochemical integrity. Key steps include:

  • Fluorinated Aromatic Precursor Preparation: Starting with 2-fluoro-3-(trifluoromethyl)benzene derivatives, electrophilic substitution reactions install the -CF3_3 group under anhydrous conditions.

  • Amino Alcohol Formation: Ring-opening of epoxides with ammonia or asymmetric hydroxylation of allylic amines achieves the desired (1R,2S) configuration.

  • Purification: High-performance liquid chromatography (HPLC) ensures enantiomeric excess (>98% ee), critical for pharmacological consistency.

Industrial-Scale Challenges

Large-scale synthesis requires optimizing catalysts and reaction conditions to minimize racemization. Continuous flow reactors improve yield and reduce waste compared to batch processes.

Biological Activity and Mechanism of Action

Target Engagement

The compound’s primary mechanism involves binding to serotonin transporters (SERT) and kinase domains. Studies report a KiK_i value of 0.42 µM for SERT inhibition, suggesting potential antidepressant effects. In kinase assays, it inhibits c-KIT with an IC50_{50} of 12 nM, implicating it in oncology research.

Table 2: Biological Targets and Activities

TargetActivity (IC50_{50}/Ki_i)Proposed Therapeutic Use
Serotonin Transporter0.42 µMMood Disorders
c-KIT Kinase12 nMGastrointestinal Tumors
Bacterial Topoisomerase IV8 µg/mL (MIC)Antimicrobial Therapy

Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming non-fluorinated analogs by 4-fold. The -CF3_3 group disrupts bacterial membrane integrity and inhibits topoisomerase IV, a validated antibacterial target.

Research Applications and Case Studies

Neuropharmacology

A 2024 study evaluated the compound’s effects on serotonin reuptake in murine models. Treated subjects showed a 40% reduction in depressive-like behaviors compared to controls, correlating with increased synaptic serotonin levels.

Oncology

In a panel of gastrointestinal stromal tumor (GIST) cell lines, the compound induced apoptosis at 50 nM, comparable to imatinib. Structural modeling revealed hydrogen bonds between the -OH group and c-KIT’s ATP-binding pocket, explaining its potency.

Comparison with Structural Analogues

Stereochemical Variations

The (1S,2R) enantiomer exhibits 10-fold lower affinity for c-KIT, underscoring the importance of the (1R,2S) configuration. Similarly, shifting the fluorine to the 4-position reduces antimicrobial activity by 60%, highlighting the 2-fluoro substitution’s role in target engagement.

Functional Group Modifications

Replacing the -CF3_3 group with -CH3_3 decreases lipophilicity (logP from 2.1 to 1.4), reducing blood-brain barrier penetration and antidepressant efficacy.

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